![molecular formula C11H15ClN2O2S B1625400 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- CAS No. 203519-16-8](/img/structure/B1625400.png)
1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-
Overview
Description
1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- is a heterocyclic compound that contains a seven-membered ring with two nitrogen atomsThe presence of the 4-chlorophenylsulfonyl group enhances its biological activity, making it a valuable compound in various fields of research .
Preparation Methods
The synthesis of 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- typically involves the heterocyclization reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of silica sulphuric acid . This method yields the desired compound in good quantities. Industrial production methods often utilize organic-inorganic hybrid-immobilized solid support reagents to improve yield and simplify the process .
Chemical Reactions Analysis
1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- can be compared with other similar compounds such as:
Brotizolam: A thienodiazepine with sedative and hypnotic properties.
Clozapine: An atypical antipsychotic used in the treatment of schizophrenia.
Etizolam: A thienodiazepine with anxiolytic and hypnotic effects.
The uniqueness of 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- lies in its specific substitution pattern and the presence of the 4-chlorophenylsulfonyl group, which enhances its biological activity and makes it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQLDNIWEVJMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469395 | |
| Record name | 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203519-16-8 | |
| Record name | 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
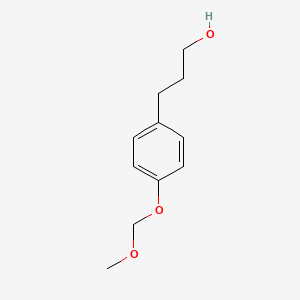
![3-Chloro-5,6-dihydrobenzo[h]cinnoline](/img/structure/B1625322.png)
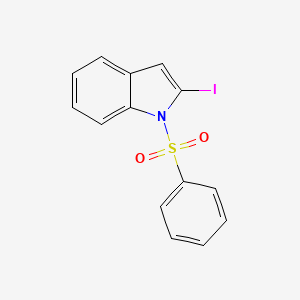
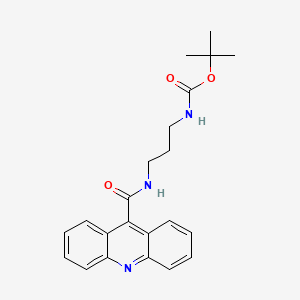
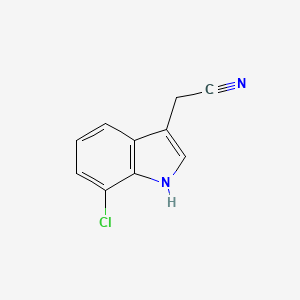
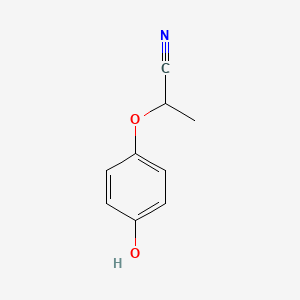

![3-[3-(4-Morpholinyl)propoxy]benzaldehyde](/img/structure/B1625328.png)
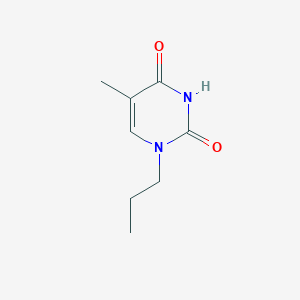
![2-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1625333.png)
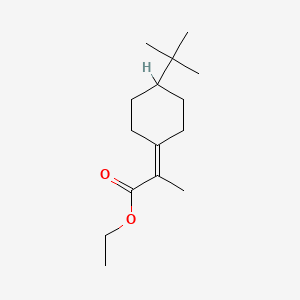

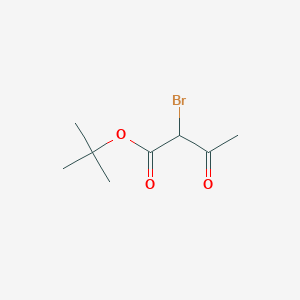
![2,3,4,8b-Tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B1625340.png)
